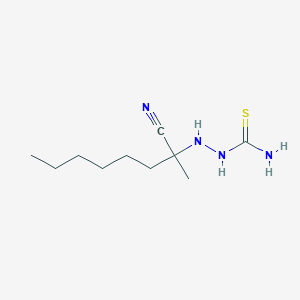
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyano group, an octyl chain, and a hydrazine-carbothioamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide typically involves the reaction of hydrazine with a suitable thioamide precursor. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated reactors and advanced purification techniques, such as chromatography, further enhances the efficiency of the industrial production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used in these reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the cyano group or the hydrazine moiety is replaced by other functional groups
Common Reagents and Conditions
The reactions involving this compound often require specific reagents and conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxidized or reduced forms, and substituted derivatives with different functional groups .
Applications De Recherche Scientifique
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the inhibition of microbial growth .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hydrazine-1-carbothioamide derivatives: These compounds share the hydrazine-carbothioamide moiety and exhibit similar biological activities.
Cyano-substituted compounds: Compounds with a cyano group often have comparable chemical reactivity and applications
Uniqueness
2-(2-Cyanooctan-2-yl)hydrazine-1-carbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents .
Propriétés
Numéro CAS |
139138-90-2 |
|---|---|
Formule moléculaire |
C10H20N4S |
Poids moléculaire |
228.36 g/mol |
Nom IUPAC |
(2-cyanooctan-2-ylamino)thiourea |
InChI |
InChI=1S/C10H20N4S/c1-3-4-5-6-7-10(2,8-11)14-13-9(12)15/h14H,3-7H2,1-2H3,(H3,12,13,15) |
Clé InChI |
AQHZKRPTORPIBP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC(C)(C#N)NNC(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















